molecular formula C11H7F5O3 B14576183 4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione CAS No. 61206-61-9

4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione

Cat. No.: B14576183
CAS No.: 61206-61-9
M. Wt: 282.16 g/mol
InChI Key: OAUNIFLRZIKBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione is a fluorinated β-diketone compound It is known for its unique chemical structure, which includes both difluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione can be synthesized by reacting acetophenone with methyl-difluoroacetate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione is unique due to its combination of difluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it a valuable molecule for various applications.

Properties

CAS No.

61206-61-9

Molecular Formula

C11H7F5O3

Molecular Weight

282.16 g/mol

IUPAC Name

4,4-difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione

InChI

InChI=1S/C11H7F5O3/c12-10(13,19-11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

OAUNIFLRZIKBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.